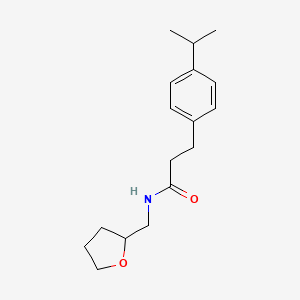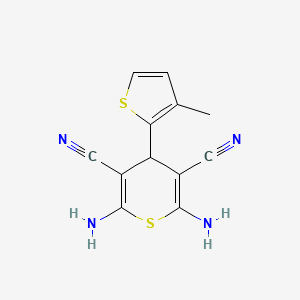![molecular formula C20H25NO5 B4621618 N-[2-(3,4-dimethylphenoxy)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B4621618.png)
N-[2-(3,4-dimethylphenoxy)ethyl]-3,4,5-trimethoxybenzamide
説明
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including chlorination, condensation, hydrolysis, and further chlorination and condensation reactions. For instance, a synthesis method for a derivative involved starting with hexanedioic acid monomethyl ester, leading to a compound with a yield of up to 75.2%, suitable for large-scale industrial production (Lan-xiang, 2011). Another example includes the preparation of anti-emetic compounds through a series of reactions yielding purified material in significant yields from carbon dioxide (Wineholt et al., 1970).
Molecular Structure Analysis
The molecular structure of related compounds has been determined and confirmed by X-ray analysis, showcasing the importance of specific structural motifs for potential functionalization reactions (Al Mamari & Al Lawati, 2019). Structural analyses have also highlighted the influence of protonation on the geometry of certain derivatives, affecting the orientation of aromatic rings and the overall molecular conformation (Nitek et al., 2022).
Chemical Reactions and Properties
Reactions involving derivatives of N-[2-(3,4-dimethylphenoxy)ethyl]-3,4,5-trimethoxybenzamide have shown a variety of outcomes, including the formation of heterocyclic compounds through interactions with different reactants under specific conditions (Kurihara et al., 1980). These reactions are crucial for understanding the chemical versatility and potential applications of these compounds.
Physical Properties Analysis
The physical properties of compounds related to N-[2-(3,4-dimethylphenoxy)ethyl]-3,4,5-trimethoxybenzamide, such as solubility and thermal stability, have been studied. For example, aromatic poly(amide-imide)s derived from similar compounds exhibited amorphous nature, good solubility in organic solvents, and high thermal stability, with decomposition temperatures above 500°C (Behniafar & Haghighat, 2006).
科学的研究の応用
Antiulcer Activity A series of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine were synthesized and evaluated for their effectiveness in preventing stress-induced gastric ulceration in rats. This research demonstrates the compound's significant antiulcer activity, providing insight into its potential therapeutic application in treating gastric ulcers (Hosokami et al., 1992).
Synthesis and Characterization of Novel Aromatic Polyimides The synthesis of new diamines and their polymerization with various anhydrides to create novel aromatic polyimides is detailed. This research is crucial for the development of materials with applications in high-performance polymers, highlighting the versatility and potential industrial applications of such chemical compounds (Butt et al., 2005).
Cognitive and Memory Performance Improvements Choline pivaloyl esters were evaluated for their effects on learning and memory impairments in rats, induced by scopolamine or lesions. The positive outcomes of this research suggest the compound's application in improving cognitive and memory deficits, potentially offering a therapeutic approach for related neurological conditions (Rispoli et al., 2004).
Cardiovascular Properties in Anti-ulcer Drug Research The cardiovascular activities of an anti-ulcer drug were investigated, revealing its ability to induce changes in arterial blood flow and cardiac contractility. This study provides valuable information on the cardiovascular effects of such compounds, which is essential for understanding their safety profile and therapeutic potential (Hirohashi et al., 1993).
特性
IUPAC Name |
N-[2-(3,4-dimethylphenoxy)ethyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5/c1-13-6-7-16(10-14(13)2)26-9-8-21-20(22)15-11-17(23-3)19(25-5)18(12-15)24-4/h6-7,10-12H,8-9H2,1-5H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLZQWAKRNUKIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4621535.png)
![6-{[5-(3-chlorophenyl)-3-isoxazolyl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4621554.png)
![2-[3-amino-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4621559.png)
![N-{1-[(butylamino)carbonyl]-2-phenylvinyl}-4-methoxybenzamide](/img/structure/B4621570.png)

![N-(2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)benzenesulfonamide](/img/structure/B4621592.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-1-(2-methylphenyl)-2-pyrrolidinone](/img/structure/B4621600.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}pentanamide](/img/structure/B4621610.png)
![2-[(3-cyclohexyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B4621628.png)
![1-[(2,4-dichlorophenoxy)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4621640.png)
![methyl 7-cyclopropyl-3-(4-methoxybenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4621650.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4,5-trichlorophenyl)-4-piperidinecarboxamide](/img/structure/B4621651.png)
![methyl 1-(3-methoxyphenyl)-7-methyl-3-(2-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4621658.png)